(Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-phenylprop-2-enamide
Description
(Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-phenylprop-2-enamide is a synthetic acrylamide derivative characterized by a conjugated cyano-enamide system. The (Z)-configuration of the α,β-unsaturated carbonyl group is critical for its electronic and steric properties. The oxolane (tetrahydrofuran-derived) methyl group attached to the amide nitrogen introduces stereoelectronic effects, while the phenyl group at the β-position contributes to π-π stacking interactions and hydrophobic binding.
Properties
IUPAC Name |
(Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-10-13(9-12-5-2-1-3-6-12)15(18)17-11-14-7-4-8-19-14/h1-3,5-6,9,14H,4,7-8,11H2,(H,17,18)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIJCIUXQNALSR-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C\C2=CC=CC=C2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-phenylprop-2-enamide is a compound of interest due to its potential biological activities. Its molecular formula is C15H16N2O2, and it has a molecular weight of 256.305 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O2 |
| Molecular Weight | 256.305 g/mol |
| Purity | Typically ≥95% |
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Anticonvulsant Activity : Similar compounds in the cinnamamide class have shown significant anticonvulsant properties in various animal models. For instance, derivatives have been tested for efficacy in models such as maximal electroshock and corneal kindling, demonstrating their potential as treatments for epilepsy .
- Tyrosinase Inhibition : Compounds structurally related to this compound have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition can have implications for skin whitening products and treatments for hyperpigmentation .
- Cytotoxicity : Preliminary studies have indicated that certain derivatives may exhibit cytotoxic effects on cancer cell lines. For example, compounds similar in structure to this compound were tested on B16F10 melanoma cells, revealing varying degrees of cytotoxicity depending on concentration and exposure time .
The biological activity of this compound may be attributed to its structural features that allow it to interact with specific biological targets:
- Electrophilic Properties : The cyano group in the compound can act as an electrophile, facilitating reactions with nucleophiles in biological systems.
- Enzyme Interaction : The compound may inhibit enzymes such as tyrosinase through competitive or non-competitive inhibition mechanisms, affecting pathways related to pigmentation and potentially influencing tumor growth dynamics.
Case Studies and Research Findings
Several studies have investigated the biological effects of cinnamamide derivatives, providing insights into the potential applications of this compound:
- Study on Anticonvulsant Activity : A study published in 2020 evaluated various cinnamamide derivatives for their anticonvulsant effects using multiple seizure models. The findings suggested that modifications in the phenyl ring and olefin linker significantly affected the anticonvulsant potency .
- Tyrosinase Inhibition Studies : Research examining compounds with similar scaffolds reported IC50 values for tyrosinase inhibition ranging from 0.51 µM to 40.42 µM, indicating strong inhibitory activity compared to standard agents like kojic acid . This suggests that this compound could be a promising candidate for further development in cosmetic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the cyano-acrylamide backbone, substituents on the amide nitrogen, and aromatic/heterocyclic modifications. Below is a detailed analysis of key analogs and their properties:
Substituent Variations on the Amide Nitrogen
- 2-cyano-N-(2-phenyl)ethylacrylamide (17) Studied in hydrolysis pathways, this analog lacks the oxolane group but includes a phenyl-ethyl chain. Its reactivity with glutathione (via Michael addition) was observed, forming cyclic adducts (e.g., m/z 199.2 in HPLC-ESI-MS).
- 2-cyano-N-(1-phenylethyl)acetamide (3e) and 2-cyano-N-(3,5-dimethoxybenzyl)acetamide (3h) These derivatives (from ) feature simpler acetamide backbones but share the cyano group. Their NMR data (e.g., δ 3.30 ppm for –CH2–CN in 3e and 3h) suggest similar electronic environments for the cyano moiety. However, the absence of α,β-unsaturation in these analogs reduces electrophilicity compared to the target compound .
Modifications to the Aromatic/β-Substituent
- 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (1) This chromone-containing analog () replaces the phenyl group with a 4-oxo-chromone system, introducing hydrogen-bonding capacity.
- (Z)-2-cyano-N-(furan-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide A fluorinated analog () substitutes the phenyl group with a 4-(trifluoromethyl)phenyl moiety, increasing lipophilicity (logP) and metabolic stability. The furan-methyl group on the amide nitrogen may alter solubility compared to the oxolane group .
Reactivity and Stability
The target compound’s α,β-unsaturated system makes it prone to hydration (e.g., forming 2-cyano-3-hydroxy analogs, as seen in ). However, analogs like 5-[(4-oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-1,3,2-diazaphosphinane (2) () incorporate sulfur and phosphorus heteroatoms, which stabilize the enamide system through resonance and chelation, reducing hydrolysis rates .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Utility : The oxolane group in the target compound improves solubility in polar solvents (e.g., THF or DMSO) compared to purely aromatic N-substituents (e.g., 3e or 3h) .
- Biological Relevance : The phenyl group’s π-system may facilitate binding to hydrophobic enzyme pockets, while sulfur-containing analogs (e.g., compound 2 in ) show enhanced stability in physiological conditions .
- Reactivity Trends: Electrophilic β-carbons in α,β-unsaturated cyano-enamides are critical for covalent inhibition. However, steric shielding by the oxolane group may mitigate off-target reactions, a advantage over less hindered analogs like compound 17 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
